Pyrido[2,3-g]quinoline-5,10-dione, 4-chloro-9-(2-nitrophenyl)-
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Overview
Description
Pyrido[2,3-g]quinoline-5,10-dione, 4-chloro-9-(2-nitrophenyl)-: is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a pyridoquinoline core substituted with a chloro and nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrido[2,3-g]quinoline-5,10-dione, 4-chloro-9-(2-nitrophenyl)- typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions. The process is designed to be cost-effective and scalable for commercial applications .
Chemical Reactions Analysis
Types of Reactions: Pyrido[2,3-g]quinoline-5,10-dione, 4-chloro-9-(2-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This includes nucleophilic or electrophilic substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated forms of the compound .
Scientific Research Applications
Chemistry: In chemistry, Pyrido[2,3-g]quinoline-5,10-dione, 4-chloro-9-(2-nitrophenyl)- is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development .
Medicine: In medicine, Pyrido[2,3-g]quinoline-5,10-dione, 4-chloro-9-(2-nitrophenyl)- is explored for its therapeutic potential. Researchers are investigating its effects on various biological pathways and its potential use in treating diseases .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of Pyrido[2,3-g]quinoline-5,10-dione, 4-chloro-9-(2-nitrophenyl)- involves its interaction with specific molecular targets. This compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes. Detailed studies are required to fully elucidate the molecular mechanisms underlying its effects .
Comparison with Similar Compounds
- Pyrido[3,4-g]isoquinoline-5,10-dione
- Pyrimido[4,5-b]quinoline-2,4-dione
- Pyrido[2,3-d]pyrimidine
Comparison: Pyrido[2,3-g]quinoline-5,10-dione, 4-chloro-9-(2-nitrophenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications .
This detailed article provides a comprehensive overview of Pyrido[2,3-g]quinoline-5,10-dione, 4-chloro-9-(2-nitrophenyl)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
191849-09-9 |
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Molecular Formula |
C18H8ClN3O4 |
Molecular Weight |
365.7 g/mol |
IUPAC Name |
4-chloro-9-(2-nitrophenyl)pyrido[2,3-g]quinoline-5,10-dione |
InChI |
InChI=1S/C18H8ClN3O4/c19-11-6-8-21-16-14(11)18(24)15-13(17(16)23)10(5-7-20-15)9-3-1-2-4-12(9)22(25)26/h1-8H |
InChI Key |
RDKCBRISAKGWLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C(=NC=C2)C(=O)C4=C(C=CN=C4C3=O)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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